Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
Pyridine, 2-chloro-6-cyclopropyl-4-(trifluoromethyl)- is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it distinct from other trifluoromethyl-substituted pyridines, potentially leading to different reactivity and biological activity .
Properties
Molecular Formula |
C9H7ClF3N |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)3-7(14-8)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UZFZOKPPGNEVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.